4-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide
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Description
4-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H24N4O4S and its molecular weight is 380.46. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis Techniques
An efficient domino strategy for the synthesis of polyfunctionalized benzofuran-4(5H)-ones and cinnoline-4-carboxamides has been established, highlighting the utility of this compound in creating multifunctionalized structures. This process leverages microwave irradiation for rapid synthesis, showcasing an eco-friendly approach due to direct product precipitation from the reaction solution (Guan‐Hua Ma et al., 2014).
Synthesis of Heterocycles
Research into the synthesis of thio- and furan-fused heterocycles, including furopyranone, furopyrrolone, and thienopyrrolone derivatives, presents another application. These novel compounds are synthesized from corresponding acid derivatives, demonstrating the compound's versatility in forming fused ring systems (Merve Ergun et al., 2014).
Antiviral Applications
A study on furan-carboxamide derivatives revealed their potential as novel inhibitors of lethal H5N1 influenza A viruses. The research underscores the significance of the furan and thiophene moieties, particularly highlighting the effectiveness of specific derivatives against the H5N1 virus. This suggests a promising application in antiviral drug development (Yu Yongshi et al., 2017).
Antibacterial Properties
The synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides through Suzuki-Miyaura cross-coupling demonstrated anti-bacterial activities against drug-resistant strains, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. This research highlights the compound's utility in addressing antibiotic resistance, a major concern in modern medicine (A. Siddiqa et al., 2022).
Antimicrobial and Antileukemic Activity
Synthetic efforts have also been focused on producing derivatives with antimicrobial and antileukemic activities. For instance, the synthesis and evaluation of 3-(substituted-triazeno)pyrazole-4-carboxylic acid esters and amides demonstrate the compound's applicability in developing treatments for leukemia and microbial infections (Y. Shealy & C. O'dell, 1971).
Properties
IUPAC Name |
4-ethyl-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-2-19-4-5-21(16(23)15(19)22)17(24)18-11-14(13-3-8-25-12-13)20-6-9-26-10-7-20/h3,8,12,14H,2,4-7,9-11H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCLAPWSLBEKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.